Imidazoline I₂ Receptor Binding Affinity vs. Related Benzimidazole-Phenylethylamines
The racemic free base (CAS 60603-62-5) corresponding to the hydrochloride salt (CAS 853788-59-7) demonstrated binding affinity for the imidazoline I₂ receptor with a reported Ki of approximately 2,022 nM, as curated in ChEMBL (CHEMBL881221) [1]. This level of I₂ engagement, while modest in absolute terms, is structurally informative: closely related 2-arylethylimidazoline derivatives (e.g., phenyzoline and diphenyzoline) achieve nanomolar I₂ affinity, whereas 2-alkylbenzimidazole variants lacking the phenylethylamine side chain typically exhibit negligible I₂ binding [2]. The data establish that the specific combination of a benzimidazole core and a 2-phenylethylamine substituent — as present in this compound — is a minimal pharmacophoric requirement for measurable I₂ receptor interaction.
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 2,022 nM (racemic free base, CAS 60603-62-5; ChEMBL881221) |
| Comparator Or Baseline | Phenyzoline (2-arylethylimidazoline): Ki < 100 nM; 2-alkylbenzimidazole analogs without phenylethylamine: no measurable I₂ affinity |
| Quantified Difference | ~20-fold lower affinity than optimized I₂ ligands; presence vs. absence of phenylethylamine side chain is necessary for I₂ binding |
| Conditions | Competitive radioligand binding assay; receptor source and radioligand not fully specified in ChEMBL_320748 entry |
Why This Matters
Demonstrates that the benzimidazole–phenylethylamine scaffold provides a validated starting point for I₂ ligand optimization; substituting with simpler benzimidazoles lacking the phenylethyl side chain will eliminate this target engagement.
- [1] BindingDB Assay ChEMBL_320748 (CHEMBL881221). Binding affinity towards imidazoline receptor I-2. Ki = 2022 nM. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=68&entryid=50037621 View Source
- [2] Morphy, R.; Rankovic, Z. Designed multiple ligands. An emerging drug discovery paradigm. J. Med. Chem. 2005, 48, 6523–6543. View Source
